molecular formula C6H11NO B1590367 8-Oxa-3-azabicyclo[3.2.1]octane CAS No. 280-13-7

8-Oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B1590367
CAS No.: 280-13-7
M. Wt: 113.16 g/mol
InChI Key: POOPWPIOIMBTOH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane can be achieved through various methodologies. One common approach involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemical control .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and reagents is common to achieve the desired enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: 8-Oxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while reduction can yield simpler amine derivatives .

Scientific Research Applications

Chemistry: 8-Oxa-3-azabicyclo[3.2.1]octane is used as an important intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .

Biology and Medicine: In the field of biology and medicine, this compound is studied for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various biological pathways .

Industry: In the industrial sector, this compound is employed in the synthesis of agrochemicals and dyestuffs. Its versatility and reactivity make it a valuable intermediate in large-scale chemical production .

Biological Activity

8-Oxa-3-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and diverse biological activities. This compound serves as a scaffold for various derivatives, which have been evaluated for their potential therapeutic applications, particularly in antibacterial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound includes an oxygen atom replacing one of the carbon atoms in the bicyclic framework, contributing to its reactivity and biological interactions. The compound's formula is characterized by a bicyclic structure that incorporates nitrogen, which is common in tropane alkaloids.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

  • Enzyme Inhibition : The compound can act as an inhibitor or activator of enzymes, influencing biochemical pathways. Its sulfonyl chloride group allows for covalent bonding with nucleophilic residues in proteins, leading to modifications that alter enzyme activity and gene expression.
  • Cell Signaling Modulation : It has been shown to affect cell signaling pathways by modulating the activity of kinases and phosphatases, which can change the phosphorylation states of key proteins involved in cellular processes.

Antibacterial Properties

Recent studies highlight the compound's potent antibacterial activity against various strains, including multidrug-resistant bacteria:

  • Minimum Inhibitory Concentrations (MICs) : Research indicates MICs as low as <0.03125 μg/mL against Enterococcus faecalis and Staphylococcus aureus, showcasing its effectiveness against Gram-positive bacteria .
  • Broad-Spectrum Efficacy : The compound has demonstrated activity against Gram-negative bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae, with MICs ranging from 1 to 4 μg/mL .

Anticancer Potential

The compound also shows promise in cancer research:

  • ATR Inhibition : Certain derivatives of this compound have been identified as inhibitors of ATR (Ataxia Telangiectasia and Rad3 related protein), which is crucial for DNA damage response mechanisms in cancer cells . This inhibition can enhance the efficacy of DNA-damaging agents used in chemotherapy.

Case Studies

Several studies have explored the biological activity of this compound derivatives:

  • Dual Inhibitors Study :
    • A study developed dual inhibitors targeting bacterial topoisomerases, revealing that compounds derived from this compound exhibited significant antibacterial activity and favorable pharmacokinetic properties in vivo .
  • Synthesis and Biological Evaluation :
    • A novel synthetic route led to the preparation of various derivatives, which were tested for their biological activity, showing promising results in both antibacterial assays and anticancer evaluations .

Research Applications

The unique properties of this compound make it a valuable compound in several research areas:

  • Medicinal Chemistry : Its structure serves as a foundational element for developing new drugs targeting central nervous system disorders and infectious diseases.
  • Biochemical Studies : The compound is used to investigate enzyme mechanisms and cellular pathways involving sulfonyl chloride derivatives, enhancing our understanding of its therapeutic potential .

Summary Table of Biological Activities

Activity TypeTarget Organisms/ProcessesObservations
AntibacterialEnterococcus faecalis, Staphylococcus aureusMICs <0.03125 μg/mL
Acinetobacter baumannii, Klebsiella pneumoniaeMICs range from 1–4 μg/mL
AnticancerATR inhibitionEnhances efficacy of DNA-damaging agents
Enzyme InteractionVarious enzymes (e.g., kinases)Modulates phosphorylation states

Properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-4-7-3-5(1)8-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POOPWPIOIMBTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476933
Record name 8-OXA-3-AZABICYCLO[3.2.1]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-13-7
Record name 8-OXA-3-AZABICYCLO[3.2.1]OCTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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